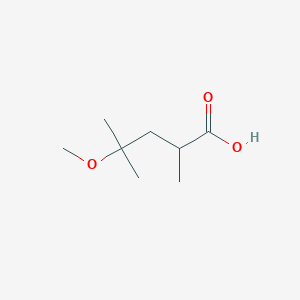
4-Methoxy-2,4-dimethylpentanoic acid
Description
4-Methoxy-2,4-dimethylpentanoic acid (CAS: 14301-31-6) is a branched-chain carboxylic acid characterized by a methoxy group (-OCH₃) at the 4-position and methyl groups (-CH₃) at both the 2- and 4-positions of the pentanoic acid backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. This compound has been listed as a discontinued product in commercial catalogs, limiting its current availability for research or industrial applications .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methoxy-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-6(7(9)10)5-8(2,3)11-4/h6H,5H2,1-4H3,(H,9,10) |
InChI Key |
CRIIYTCZCQGUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of this compound with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-2,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-methoxy-2,4-dimethylpentanoic acid is best contextualized through comparison with analogous compounds. Below is a detailed analysis of key differences in substituents, properties, and applications:
Structural and Functional Group Variations
Physicochemical Properties
- Acidity: The electron-withdrawing methoxy group may slightly increase acidity (lower pKa) relative to alkyl-substituted acids like 2,4-dimethylpentanoic acid.
- Steric Effects : The 2,4-dimethyl substitution introduces steric hindrance, which could reduce reactivity in esterification or amidation reactions compared to linear analogs.
Key Takeaways
- Functional Group Impact : Methoxy groups enhance lipophilicity but may reduce hydrogen-bonding capacity compared to hydroxy analogs.
- Biological Activity : Hydroxy-substituted derivatives are more prevalent in bioactive natural products, whereas methoxy-substituted compounds may find niche roles in synthetic chemistry.
- Commercial Availability: this compound’s discontinued status underscores the importance of structurally related compounds for ongoing research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


